Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate

Description

Structural Overview and Significance in Pyridine Chemistry

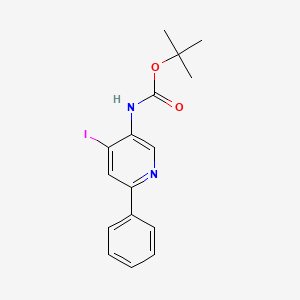

The molecular structure of tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate (C₁₆H₁₇IN₂O₂, MW: 396.23 g/mol) features a pyridine ring substituted at three positions:

- Position 3 : A tert-butoxycarbonyl (Boc) carbamate group (-OC(O)NHC(CH₃)₃).

- Position 4 : An iodine atom.

- Position 6 : A phenyl group.

The iodine atom enhances electrophilic substitution reactivity, while the Boc group acts as a protective moiety for amines, enabling selective functionalization. The phenyl group contributes to steric and electronic effects, influencing regioselectivity in further reactions. This triad of substituents positions the compound as a key intermediate in synthesizing complex heterocycles.

Table 1: Key Structural Features and Their Roles

| Position | Substituent | Role in Reactivity/Applications |

|---|---|---|

| 3 | Boc carbamate | Amine protection, stability enhancement |

| 4 | Iodine | Facilitates cross-coupling reactions |

| 6 | Phenyl | Modifies electronic and steric effects |

Historical Context of Substituted Pyridine Carbamates

Carbamates emerged as critical motifs in medicinal chemistry due to their metabolic stability and compatibility with peptide bond surrogacy. The Boc group, introduced by Carpino in the 1960s, revolutionized amine protection strategies by offering acid-labile stability. Substituted pyridine carbamates like this compound gained prominence in the 2000s for their role in Suzuki-Miyaura and Ullmann coupling reactions, enabling access to biaryl structures prevalent in pharmaceuticals.

Early syntheses involved lithiation-iodination of tert-butyl 6-chloropyridin-3-ylcarbamate, yielding the target compound in ~32% yield. Advances in catalytic systems later improved efficiency, underscoring its historical evolution from a niche intermediate to a staple in heterocyclic synthesis.

Nomenclature and Classification

The IUPAC name This compound is derived systematically:

- Root : Pyridine (six-membered aromatic ring with one nitrogen).

- Substituents :

- tert-Butyl carbamate at position 3.

- Iodine at position 4.

- Phenyl at position 6.

The compound belongs to the carbamate class and is categorized as a tri-substituted pyridine . Its classification reflects both functional group diversity (Boc-protected amine, halogen, aryl) and its role in facilitating nucleophilic aromatic substitutions.

Research Significance in Heterocyclic Chemistry

This compound’s iodine atom enables transition metal-catalyzed cross-couplings (e.g., with boronic acids or alkynes), making it indispensable for constructing polycyclic architectures. For example, it serves as a precursor in synthesizing kinase inhibitors and antifungal agents like fosmanogepix, where the pyridine core is critical for target binding.

Additionally, the Boc group’s stability under basic conditions allows sequential functionalization—a strategy employed in multi-step syntheses of peptidomimetics. Recent studies highlight its utility in generating chiral ligands for asymmetric catalysis, further expanding its scope in materials science.

Properties

IUPAC Name |

tert-butyl N-(4-iodo-6-phenylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17IN2O2/c1-16(2,3)21-15(20)19-14-10-18-13(9-12(14)17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMHVFZNJSVRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1I)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679396 | |

| Record name | tert-Butyl (4-iodo-6-phenylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941271-13-2 | |

| Record name | tert-Butyl (4-iodo-6-phenylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Pyridine Esters to Hydroxymethyl Derivatives

A key intermediate in the synthesis is tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate, which is prepared by reduction of ethyl 5-(tert-butoxycarbonylamino)picolinate using lithium aluminium hydride (LAH). The reaction conditions and yields are summarized below:

| Yield | Reaction Conditions | Experimental Details |

|---|---|---|

| 67-78% | LAH in diethyl ether or tetrahydrofuran (THF), 0–20°C, 3.5–12 h, inert atmosphere | To a stirred solution of ethyl 5-(tert-butoxycarbonylamino)picolinate (8.9 g, 24 mmol) in ethyl ether or THF (200 mL), LAH (1.8 g, 48 mmol) is added dropwise at 0°C. The mixture is stirred for 3–12 h under nitrogen. The reaction is quenched carefully with water and sodium hydroxide solution, filtered, dried over Na2SO4, and concentrated under reduced pressure to yield tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate as a white solid. |

This step achieves good yields (~67-78%) and is crucial for introducing the hydroxymethyl group which can be further functionalized.

Conversion of Hydroxymethyl to Azidomethyl Intermediate

The hydroxymethyl intermediate can be converted to tert-butyl (6-azidomethylpyridin-3-yl)carbamate by treatment with sodium azide, carbon tetrabromide, and triphenylphosphine in N,N-dimethylformamide (DMF) at room temperature for 2 hours. This substitution reaction proceeds via an Appel-type halogenation followed by azide displacement:

This transformation is important for further functionalization or substitution reactions at the 6-position.

Suzuki Cross-Coupling for Phenyl Substitution

The phenyl group at the 6-position is introduced via Suzuki-Miyaura cross-coupling reactions using boronic acids or esters and halogenated pyridine intermediates under palladium catalysis. Typical conditions involve:

- Palladium catalyst (e.g., Pd(PPh3)4).

- Base such as potassium carbonate.

- Solvent systems like dioxane/water.

- Heating under inert atmosphere.

This step allows for the installation of the phenyl substituent with high regioselectivity and yield.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl 5-(tert-butoxycarbonylamino)picolinate | LAH in Et2O or THF, 0–20°C, inert atmosphere | tert-Butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate | 67–78 | Reduction of ester to hydroxymethyl |

| 2 | tert-Butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate | NaN3, CBr4, PPh3 in DMF, 20°C, 2 h | tert-Butyl (6-azidomethylpyridin-3-yl)carbamate | 63 | Appel-type halogenation and azide substitution |

| 3 | Halogenated pyridine intermediate | Pd-catalyzed Suzuki coupling | 6-phenyl substituted pyridine | Variable | Phenyl group introduction |

| 4 | 6-phenyl substituted pyridine | Electrophilic iodination or SNAr | tert-Butyl 4-iodo-6-phenylpyridin-3-ylcarbamate | Not explicitly reported | Selective iodination at 4-position |

Research Findings and Analysis

- The reduction step using lithium aluminium hydride is well-established and provides a robust route to the key hydroxymethyl intermediate with high purity and good yield.

- The conversion to azidomethyl derivatives via Appel reaction conditions is efficient and allows further functionalization, suggesting versatility in the synthetic pathway.

- Suzuki cross-coupling reactions enable the introduction of diverse aryl groups, including phenyl, with high regioselectivity, critical for the 6-position substitution.

- Selective iodination at the 4-position is generally achieved through halogen exchange or electrophilic substitution on suitably functionalized pyridine intermediates, although specific protocols for this exact compound require optimization based on substrate reactivity.

- The overall synthetic strategy balances yield, selectivity, and functional group tolerance, making it suitable for scale-up and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium iodide or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalysts like palladium(II) acetate and ligands such as triphenylphosphine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Scientific Research Applications

Chemistry: Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in material science, including the development of organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The compound belongs to a class of tert-butyl carbamate-protected pyridines. Below is a detailed comparison with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Reactivity :

- The iodo substituent in the target compound offers superior reactivity in metal-catalyzed cross-couplings compared to chloro or bromo analogs, though it is more prone to oxidative degradation .

- Methoxy and methyl groups (e.g., in tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate) enhance electron density on the pyridine ring, favoring electrophilic substitutions but reducing oxidative stability .

Stability: Iodinated derivatives are less stable under heat/light than chloro or methoxy-substituted analogs due to weaker C-I bonds . Tert-butyl carbamates generally exhibit stability in neutral conditions but decompose under strong acids/bases, releasing isobutylene gas (a hazard noted in tert-butyl alcohol derivatives) .

Applications: Iodo and bromo variants are preferred in medicinal chemistry for late-stage functionalization via cross-coupling . Cyano and formyl derivatives (e.g., tert-butyl 4-cyano-5-methoxypyridin-3-ylcarbamate) serve as intermediates for heterocycle expansion or condensation reactions .

Biological Activity

Tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate (CAS No. 941271-13-2) is a pyridine derivative that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthetic methods, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

This compound has the molecular formula and a molecular weight of 364.22 g/mol. The compound features a tert-butyl group, an iodine atom, and a phenyl group attached to a pyridine ring, which contributes to its unique reactivity and biological properties.

Synthesis Methods:

- Halogenation and Carbamation: The synthesis typically involves halogenation of the pyridine ring followed by carbamation processes under controlled conditions.

- Industrial Production: Large-scale synthesis may employ automated reactors to optimize yield and purity while ensuring compliance with quality control standards .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The iodine atom enhances the compound's reactivity, allowing it to participate in various biochemical pathways that can lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity: Preliminary studies suggest that this compound may inhibit viral replication by targeting host cell kinases involved in viral pathogenesis. This has implications for treating viral infections such as dengue fever .

- Anticancer Potential: The compound has shown promise in inhibiting cancer cell proliferation in vitro, possibly through apoptosis induction mechanisms. Its structure allows for interactions with signaling pathways that regulate cell growth and survival.

- Antimicrobial Properties: There is evidence suggesting that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

Case Study 1: Antiviral Efficacy

In a study examining the efficacy of various pyridine derivatives against dengue virus, this compound was identified as a selective inhibitor of AAK1 and GAK kinases, which are crucial for viral entry and replication. The compound demonstrated significant antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), indicating its potential as a therapeutic agent against dengue virus infections .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of this compound on various cancer cell lines. Results indicated that treatment with this compound led to reduced cell viability and increased apoptosis rates compared to untreated controls. These findings suggest that the compound may disrupt critical signaling pathways involved in tumor growth.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Tert-butyl 4-bromo-6-phenylpyridin-3-ylcarbamate | Bromo Compound | Moderate antiviral activity |

| Tert-butyl 4-chloro-6-phenyipyridin-3-yicarbamate | Chloro Compound | Antimicrobial properties |

| Tert-butyl 4-methylpyridin-3-yicarbamate | Methyl Compound | Anticancer potential |

The presence of iodine in Tert-butyl 4-iodo-6-phenyipyridin-3-yicarbamate enhances its reactivity compared to bromine or chlorine analogs, potentially leading to more effective interactions with biological targets.

Q & A

Q. What are the key synthetic strategies for tert-butyl 4-iodo-6-phenylpyridin-3-ylcarbamate?

The synthesis typically involves:

- Pyridine core functionalization : The phenyl group at position 6 can be introduced via a Suzuki-Miyaura coupling reaction using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid .

- Electrophilic iodination : Position 4 is iodinated using reagents like N-iodosuccinimide (NIS) under acidic or Lewis acid-catalyzed conditions (e.g., H₂SO₄ or FeCl₃) .

- Carbamate protection : The amine group at position 3 is protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) . Key considerations : Optimize reaction temperatures and stoichiometry to minimize di-iodination byproducts.

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and Boc-group integrity.

- Mass spectrometry (LC-MS or HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak).

- X-ray crystallography : Resolve regiochemical ambiguities in the pyridine ring .

- HPLC : Assess purity (>95% for most research applications) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

- Directing groups : Use meta-directing groups (e.g., carbamate at position 3) to favor iodination at position 4.

- Lewis acid mediation : Employ BF₃·OEt₂ to enhance electrophilic attack at the desired position .

- Competitive experiments : Compare iodination yields under varying conditions (e.g., with/without Boc protection) to identify optimal parameters .

Q. What is the stability profile of this compound under acidic/basic conditions?

- Acidic conditions : The Boc group hydrolyzes in strong acids (e.g., TFA), releasing the free amine.

- Basic conditions : Stable in mild bases (pH < 10) but may undergo nucleophilic substitution at the iodo position with strong bases (e.g., NaOH) . Recommendation : Store at 2–8°C under inert atmosphere to prevent degradation .

Q. How can the iodo substituent be leveraged in downstream modifications?

- Cross-coupling reactions : The C–I bond participates in Suzuki (aryl), Sonogashira (alkynyl), or Buchwald-Hartwig (amine) couplings to diversify the pyridine scaffold .

- Mechanistic studies : Use isotopic labeling (e.g., ¹²⁵I) to track substitution kinetics or intermediate formation .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise purification : Isolate intermediates after Suzuki coupling and iodination to remove unreacted starting materials.

- Flow chemistry : Improve heat/mass transfer for iodination, reducing side reactions .

- Catalyst screening : Test Pd/Cu co-catalysts to enhance coupling efficiency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.